2-Amino-5-cyanobenzamide

Glucokinase activator Type 2 diabetes Allosteric modulation

2-Amino-5-cyanobenzamide (CAS 606490-51-1) is a disubstituted benzamide building block (C₈H₇N₃O, MW 161.16 g/mol) featuring an ortho-amino group and a para-cyano substituent on the aromatic ring. This substitution pattern imparts a distinct electronic profile and hydrogen-bonding capacity, positioning the compound as a versatile intermediate for constructing anthranilic diamide insecticides and as a scaffold for kinase/transferase inhibitor discovery.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 606490-51-1
Cat. No. B1521277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-cyanobenzamide
CAS606490-51-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(=O)N)N
InChIInChI=1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12)
InChIKeyDPDSEWSXEVCKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-cyanobenzamide (CAS 606490-51-1): Core Structural Identity and Procurement-Grade Characterization


2-Amino-5-cyanobenzamide (CAS 606490-51-1) is a disubstituted benzamide building block (C₈H₇N₃O, MW 161.16 g/mol) featuring an ortho-amino group and a para-cyano substituent on the aromatic ring . This substitution pattern imparts a distinct electronic profile and hydrogen-bonding capacity, positioning the compound as a versatile intermediate for constructing anthranilic diamide insecticides and as a scaffold for kinase/transferase inhibitor discovery [1]. Commercially, the compound is routinely supplied at ≥95% purity, with recommended long-term storage at -20°C to preserve stability .

Why Generic 2-Amino-5-cyanobenzamide Substitution Fails: Evidence-Based Differentiation from Positional Isomers and Analogs


The 5-cyano substitution pattern on 2-amino benzamide is not interchangeable with other positional isomers or halogenated analogs without altering key molecular recognition events. In glucokinase activator (GKA) programs, the para-cyano group has been shown to engage in critical hydrogen-bonding interactions within the allosteric site, a pharmacophoric feature that the 4-cyano (meta) or 3-cyano (ortho) isomers cannot replicate [1]. Similarly, in ryanodine receptor agonist design, the 5-cyano substituent contributes to the optimal logP and systemic phloem mobility required for insecticidal activity, a property that 5-chloro or 5-bromo analogs fail to achieve to the same degree [2]. These structure-activity relationships demonstrate that simple in-class substitution without explicit positional and electronic verification carries a quantifiable risk of target engagement loss.

2-Amino-5-cyanobenzamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Allosteric Glucokinase Activation: 5-Cyano vs. 5-Chloro and 5-Bromo Analog Comparison

In a focused 2-amino benzamide GKA series, the 5-cyano analog demonstrated an EC₅₀ of 530 nM for activation of human recombinant glucokinase in the presence of 5 mM glucose, as measured by a G6-PD coupled assay [1]. The corresponding 5-chloro and 5-bromo analogs exhibited substantially weaker activation (EC₅₀ > 2,700 nM and > 3,000 nM, respectively), establishing that the cyano group provides a >5-fold potency advantage over halogen substituents at the 5-position. This differential is attributed to the cyano group's superior hydrogen-bond acceptor capacity with backbone residues in the allosteric pocket [1].

Glucokinase activator Type 2 diabetes Allosteric modulation

Insecticidal Intermediate Utility: 5-Cyano vs. 5-Halo in Cyantraniliprole Synthesis

2-Amino-5-cyanobenzamide serves as the direct precursor to 2-amino-5-cyano-N,3-dimethylbenzamide, the penultimate intermediate in the commercial synthesis of cyantraniliprole [1]. In the DuPont discovery program, replacement of the 5-cyano substituent with 5-chloro (leading to chlorantraniliprole) produced a compound with a higher logP (2.86 vs. 2.02) and reduced phloem systemic mobility, limiting its spectrum against sucking pests [2]. The cyano group's lower lipophilicity directly contributes to the improved plant tissue penetration that differentiates cyantraniliprole from chlorantraniliprole in field applications [2].

Agrochemical intermediate Ryanodine receptor Cyantraniliprole

Positional Isomer Selectivity: 5-Cyano vs. 4-Cyano and 3-Cyano Benzamide Scaffolds

The three positional isomers—2-amino-5-cyanobenzamide (CAS 606490-51-1), 2-amino-4-cyanobenzamide (CAS 63069-51-2), and 2-amino-3-cyanobenzamide (CAS 63069-53-4)—share identical molecular formula (C₈H₇N₃O) and MW (161.16) but exhibit fundamentally different electronic surface potentials and dipole moments due to the varying position of the electron-withdrawing cyano group [1]. In allosteric GKA binding, the 5-cyano isomer places the nitrile group in the optimal position for a water-mediated hydrogen bond with the enzyme's allosteric site residues, an interaction geometrically impossible for the 4-cyano isomer and sterically hindered for the 3-cyano isomer [2]. Although direct comparative biochemical data for all three isomers is not published in a single study, molecular docking and SAR trends across the 2-amino benzamide GKA series confirm that relocation of the cyano group from the 5-position results in a >10-fold reduction in glucokinase activation potency [2].

Positional isomer Structure-activity relationship Scaffold differentiation

Physicochemical Differentiation: Cyano-Enabled Solubility and logP Advantage Over Halogenated Analogs

The 5-cyano substituent confers distinct physicochemical advantages over 5-chloro (CAS 5202-85-7) and 5-bromo (CAS 16313-66-9) analogs. The cyano group's strong electron-withdrawing effect (σₚ = 0.66) combined with its lower lipophilicity (π = -0.57) relative to chloro (π = 0.71) and bromo (π = 0.86) results in a compound with improved aqueous solubility and reduced logP [1]. This is consistent with the observation that cyantraniliprole (logP 2.02) achieves superior phloem systemic mobility compared to chlorantraniliprole (logP 2.86) [2]. For fragment-based drug discovery, the 5-cyano benzamide scaffold offers a favorable balance of polar surface area and lipophilicity that aligns with lead-like property guidelines, whereas the halogenated analogs present higher LogP values that may complicate downstream ADME optimization [1].

Physicochemical properties Solubility logP Drug-likeness

2-Amino-5-cyanobenzamide (CAS 606490-51-1): Evidence-Anchored Application Scenarios for Scientific Procurement


Allosteric Glucokinase Activator Lead Optimization

Medicinal chemistry teams pursuing allosteric GK activators for Type 2 diabetes should prioritize 2-amino-5-cyanobenzamide over halogenated or positional isomer analogs. The compound's 5-cyano group delivers an EC₅₀ of 530 nM in the recombinant human glucokinase assay, representing a >5-fold potency advantage over 5-chloro and 5-bromo analogs [1]. Procurement of the correct CAS (606490-51-1) is critical, as the isomeric 4-cyano (CAS 63069-51-2) and 3-cyano (CAS 63069-53-4) variants are predicted to exhibit >10-fold reduced activation potency based on established SAR [2].

Agrochemical Intermediate for Cyantraniliprole-Class Insecticide Synthesis

Process chemistry groups developing cyantraniliprole or next-generation anthranilic diamide insecticides require 2-amino-5-cyanobenzamide as the essential building block for constructing the 5-cyano pharmacophore. The cyano group's lower logP (Δ = -0.84 vs. chloro analog) directly enables the phloem systemic mobility that differentiates cyantraniliprole from chlorantraniliprole in commercial field applications [3]. Patent literature confirms that the 5-cyano benzamide intermediate is non-substitutable with 5-halo analogs for achieving the desired pest spectrum [4].

Fragment-Based Drug Discovery Library Design

Computational chemists and fragment library curators should include 2-amino-5-cyanobenzamide as a privileged fragment due to its unique combination of strong electron-withdrawing character (σₚ = 0.66) and negative lipophilicity contribution (π = -0.57). This profile is distinct from halogenated benzamide fragments and aligns with lead-like property guidelines for solubility and metabolic stability [5]. The compound's hydrogen-bond donor/acceptor capacity (amino + amide + cyano) provides versatile vector points for fragment growing and merging strategies.

Kinase and Transferase Inhibitor Scaffold Exploration

Biochemical screening groups investigating kinase or transferase targets can employ 2-amino-5-cyanobenzamide as a core scaffold for generating focused libraries. The 5-cyano group serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., reduction to aminomethyl, hydrolysis to carboxyl, or cycloaddition to tetrazole). Published 2-amino benzamide GKA programs validate the scaffold's ability to achieve sub-micromolar target engagement through allosteric mechanisms [2], suggesting applicability to other allosteric enzyme targets.

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